molecular formula C20H16N2O2S B2518408 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326865-12-6

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2518408
CAS No.: 1326865-12-6
M. Wt: 348.42
InChI Key: ABJLDCVKNZVZIT-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a benzyl and a methylphenyl group, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and ethyl acetoacetate under acidic or basic conditions.

    Introduction of Benzyl and Methylphenyl Groups: The benzyl and methylphenyl groups can be introduced via nucleophilic substitution reactions. For instance, benzyl chloride and 2-methylphenyl bromide can be used as alkylating agents in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride or 2-methylphenyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidines depending on the reagents used.

Scientific Research Applications

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl and methylphenyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

1-benzyl-3-(2-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N2O2S/c1-14-7-5-6-10-16(14)22-19(23)18-17(11-12-25-18)21(20(22)24)13-15-8-3-2-4-9-15/h2-12,18H,13H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEOYJZOTWEORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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